5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione
Overview
Description
5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. Pyrimidine derivatives are known for their biological activities and are often used as building blocks in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the condensation of a propylamine derivative with a suitable pyrimidine precursor, followed by amination at the 5 and 6 positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of functional groups to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or pyrimidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine oxides, while substitution reactions could introduce various functional groups at the amino positions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: In the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5,6-Diaminouracil: Another pyrimidine derivative with similar amino substitutions.
3-Propyluracil: A compound with a similar propyl group but different substitution pattern.
Uniqueness
5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which might confer distinct biological or chemical properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
5,6-diamino-3-propyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h2-3,8-9H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBZCXPJVFOQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=C(NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449595 | |
Record name | 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142665-13-2 | |
Record name | 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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